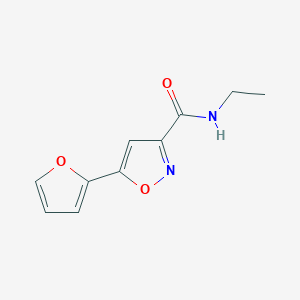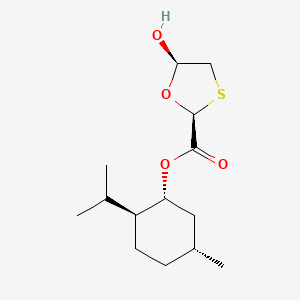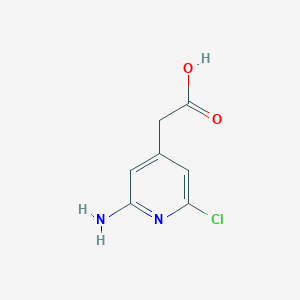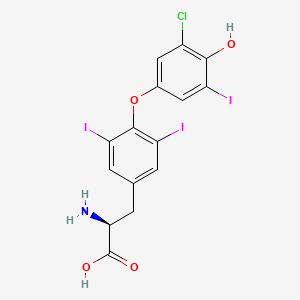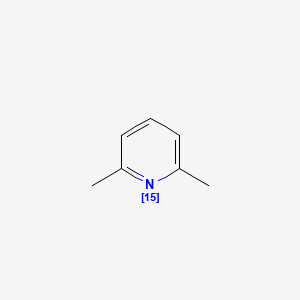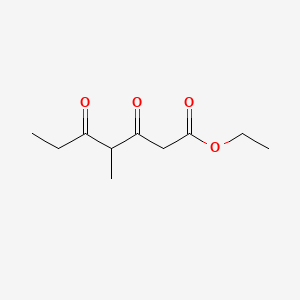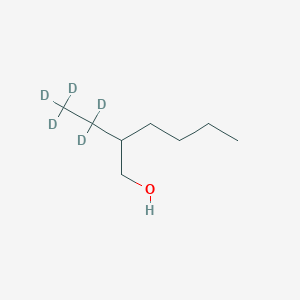![molecular formula C16H26NO5P B13438614 O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. This particular compound is notable for its unique structure, which includes a phosphinyl group attached to the amino acid L-tyrosine. Organophosphorus compounds have a wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine typically involves the reaction of L-tyrosine with a phosphinylating agent. One common method is the use of halogenophosphines and organometallic reagents. For example, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines can be employed to introduce the phosphinyl group . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phosphinyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the phosphinyl group would yield phosphine oxides, while substitution reactions could produce a variety of phosphinyl derivatives.
Scientific Research Applications
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: The compound can be used to study the role of phosphinyl groups in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research into the potential therapeutic applications of organophosphorus compounds includes their use as enzyme inhibitors or in drug design.
Industry: The compound may be used in the development of new materials with unique properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism by which O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine exerts its effects involves the interaction of the phosphinyl group with molecular targets. The phosphinyl group can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes, inhibiting their activity by forming stable complexes. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-serine
- O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-threonine
- O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-phenylalanine
Uniqueness
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine is unique due to the presence of the L-tyrosine moiety, which imparts specific biochemical properties. The phenolic hydroxyl group of L-tyrosine can participate in additional hydrogen bonding and interactions, making this compound distinct from its analogs.
Properties
Molecular Formula |
C16H26NO5P |
|---|---|
Molecular Weight |
343.35 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C16H26NO5P/c1-11(16(2,3)4)21-23(5,20)22-13-8-6-12(7-9-13)10-14(17)15(18)19/h6-9,11,14H,10,17H2,1-5H3,(H,18,19)/t11?,14-,23?/m0/s1 |
InChI Key |
LZVJUEONDNQXEO-BDEOMKBGSA-N |
Isomeric SMILES |
CC(C(C)(C)C)OP(=O)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C(C)(C)C)OP(=O)(C)OC1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


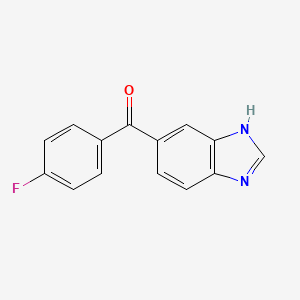


![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)
